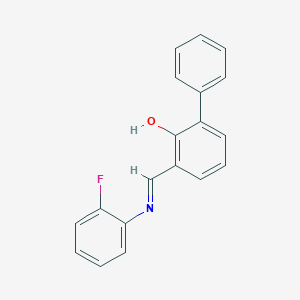
N-(3-Phenylsalicylidene)-2-fluoroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Phenylsalicylidene)-2-fluoroaniline, also known as NFPA, is an important organic compound with a wide range of applications in the field of organic synthesis. NFPA is a versatile building block for the synthesis of a variety of organic compounds, and its unique structure and reactivity make it a valuable tool for the preparation of a range of complex molecules. NFPA has been widely used in the synthesis of a variety of pharmaceuticals, agrochemicals, and other organic compounds.
Mechanism of Action
The mechanism of action of N-(3-Phenylsalicylidene)-2-fluoroaniline is based on its ability to act as a nucleophilic reagent. This compound is able to react with a variety of electrophiles, including aldehydes, ketones, and other functional groups. The reaction involves the formation of a covalent bond between the this compound and the electrophile, and the resulting product is an organic compound.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. In vitro studies have shown that this compound is able to inhibit the activity of a range of enzymes, including cytochrome P450 enzymes. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties in vivo.
Advantages and Limitations for Lab Experiments
The main advantage of using N-(3-Phenylsalicylidene)-2-fluoroaniline in laboratory experiments is its versatility. This compound is a versatile building block for the synthesis of a variety of organic compounds, and its unique structure and reactivity make it a valuable tool for the preparation of a range of complex molecules. Additionally, the reaction of this compound with a range of electrophiles is rapid and efficient, making it an ideal reagent for the synthesis of a variety of organic compounds. However, this compound is a toxic compound, and it should be handled with care in the laboratory.
Future Directions
In the future, N-(3-Phenylsalicylidene)-2-fluoroaniline may be used in the synthesis of a range of novel compounds, including polymers, dyes, and other materials. Additionally, this compound may be used in the synthesis of a range of heterocyclic compounds, such as indoles, thiophenes, and pyrroles. Furthermore, this compound may be used in the synthesis of a range of pharmaceuticals, agrochemicals, and other organic compounds. Finally, this compound may be used in the synthesis of a range of polymers, such as polyurethanes and polyamides.
Synthesis Methods
The synthesis of N-(3-Phenylsalicylidene)-2-fluoroaniline involves the reaction of 3-chlorobenzaldehyde with 2-fluoroaniline in the presence of a base. The reaction is carried out in a solvent such as ethanol or acetonitrile, and the product is isolated and purified by column chromatography. The yield of the reaction is typically in the range of 70-80%.
Scientific Research Applications
N-(3-Phenylsalicylidene)-2-fluoroaniline is widely used in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and other organic compounds. This compound is also used in the synthesis of a range of polymers, dyes, and other materials. This compound has been used in the synthesis of a range of heterocyclic compounds, such as indoles, thiophenes, and pyrroles. Additionally, this compound has been used in the synthesis of a range of polymers, such as polyurethanes and polyamides.
properties
IUPAC Name |
2-[(2-fluorophenyl)iminomethyl]-6-phenylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FNO/c20-17-11-4-5-12-18(17)21-13-15-9-6-10-16(19(15)22)14-7-2-1-3-8-14/h1-13,22H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOLJCEMBPRRERT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2O)C=NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-Bis[(N-4-fluorophenyl)imino]hexane-nickel(II)-dibromide](/img/structure/B6298056.png)
![1,2-Diphenyl-1,2-Bis[(N-4-chloro-2-methylphenyl)imino]ethane-nickel(II)-dibromide](/img/structure/B6298063.png)
![3,4-Bis[(N-2-chloro-4-methylphenyl)imino]hexane-nickel(II)-dibromide](/img/structure/B6298072.png)
![2,3-Bis[(N-3-chloro-2-methylphenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298079.png)
![1,2-Diphenyl-1,2-Bis[(N-phenyl)imino]ethane-nickel(II)-dibromide](/img/structure/B6298086.png)
![2,3-Bis[(N-3-chlorophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298094.png)
![2,3-Bis[(N-4-bromophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298110.png)
![1,2-Diphenyl-1,2-Bis[(N-5-chloro-2-methylphenyl)imino]ethane-nickel(II)-dibromide](/img/structure/B6298123.png)
![2,3-Bis[(N-2-bromophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298130.png)
![2,3-Bis[(N-1-naphthyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298133.png)


![2,3-Bis[(N-4-methylphenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298155.png)
![2,3-Bis[(N-4-iodophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298164.png)